3-Methylpentanoyl Chloride
Overview
Description
3-Methylpentanoyl Chloride is an organic compound with the molecular formula C6H11ClO. It is a derivative of pentanoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentanoyl Chloride can be synthesized from 3-methylpentanoic acid. The typical method involves the reaction of 3-methylpentanoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The mixture is then heated to reflux for several hours to complete the reaction. The product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentanoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form 3-methylpentanoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Catalysts: N,N-dimethylformamide (DMF)
Solvents: Dichloromethane, toluene
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
3-Methylpentanoic Acid: Formed by hydrolysis
3-Methylpentanol: Formed by reduction
Scientific Research Applications
3-Methylpentanoyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the preparation of drug candidates and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-Methylpentanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins and hydroxyl groups on carbohydrates.
Comparison with Similar Compounds
Similar Compounds
Pentanoyl Chloride: Similar structure but without the methyl group at the third position.
3-Methylbutanoyl Chloride: Similar structure but with a shorter carbon chain.
Hexanoyl Chloride: Similar structure but with a longer carbon chain.
Uniqueness
3-Methylpentanoyl Chloride is unique due to the presence of the methyl group at the third position, which influences its reactivity and steric properties. This structural feature makes it a valuable intermediate in the synthesis of specific compounds that require precise molecular configurations.
Properties
IUPAC Name |
3-methylpentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHLZVDKIJTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505627 | |
Record name | 3-Methylpentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-72-4 | |
Record name | 3-Methylpentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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